

A Comparative Guide to Hole Mobility in Triarylamine Compounds for Organic Electronics

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Compound of Interest

Compound Name: *N,N'*-Di(1-naphthyl)-4,4'-benzidine

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Triarylamine derivatives are a cornerstone class of organic materials utilized in a wide array of electronic applications, from organic light-emitting diodes (OLEDs) to perovskite solar cells. Their popularity stems from their excellent hole-transporting properties, which are crucial for the efficient operation of these devices. The ability of a material to transport holes is quantified by its hole mobility (μh), a parameter that is highly dependent on the molecular structure of the compound. This guide provides a comparative analysis of hole mobility in various triarylamine-based compounds, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of next-generation materials.

Unraveling the Relationship Between Structure and Mobility

The hole mobility of triarylamine compounds is intrinsically linked to their molecular architecture. Key structural modifications that influence hole transport include the introduction of electron-donating or withdrawing groups, alteration of the molecular planarity, and the extension of π -conjugation. Generally, electron-donating substituents tend to increase hole mobility, while enhancing the planarity of the molecule can facilitate intermolecular charge hopping, thereby boosting mobility.

Comparative Analysis of Hole Mobility

The following table summarizes the hole mobility of several common and recently developed triarylamine compounds, providing a quantitative basis for comparison. The data has been compiled from various studies, and the experimental method used for the measurement is indicated.

Compound Name/Abbreviation	Chemical Structure	Hole Mobility ($\text{cm}^2 \text{V}^{-1} \text{s}^{-1}$)	Measurement Method
Spiro-OMeTAD	2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene	$\sim 1 \times 10^{-4} - 2 \times 10^{-4}$	SCLC, TOF
PTAA	Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]	$\sim 4 \times 10^{-3}$	TOF
TPD	N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine	$\sim 1 \times 10^{-3} - 1 \times 10^{-2}$	TOF
Compound 1	3,4-bis(decyloxy)-N,N-diphenylaniline[1][2]	1.08×10^{-2}	DFT Calculation
Compound 2	N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline[1][2]	4.21×10^{-2}	DFT Calculation
Compound 3	N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine[1][2]	5.93×10^{-5}	DFT Calculation
STR1	Star-shaped triphenylamine derivative[3]	1.0×10^{-5}	SCLC
STR0	Star-shaped oxygen-bridged triphenylamine derivative[3]	7.0×10^{-6}	SCLC

PCP-TPA	[1][1]Paracyclophane Triarylamine	Higher than Spiro- OMeTAD	SCLC[4]
TABT	Triarylamine/bithiophe ne copolymer	High	Not specified[5]

Experimental Protocols for Hole Mobility Measurement

Accurate determination of hole mobility is crucial for the evaluation of new materials. The two most common techniques employed for this purpose are the Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods.

Time-of-Flight (TOF) Method

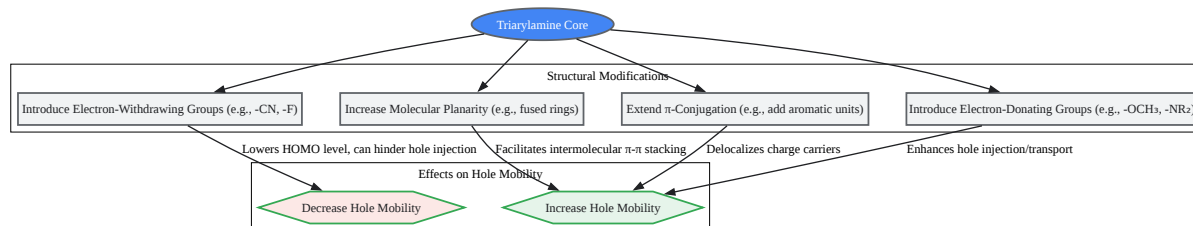
The TOF technique directly measures the transit time of charge carriers across a material of known thickness under an applied electric field.

Experimental Workflow:

- **Sample Preparation:** A thick film (typically $> 1 \mu\text{m}$) of the triarylamine compound is sandwiched between two electrodes, with at least one being semi-transparent.
- **Charge Carrier Generation:** A short pulse of highly absorbed light (e.g., from a nitrogen laser) is used to generate a sheet of electron-hole pairs near the semi-transparent electrode.
- **Charge Carrier Drift:** An external voltage is applied across the sample, causing the holes to drift towards the counter-electrode.
- **Current Measurement:** A transient photocurrent is measured as the sheet of holes moves through the material.
- **Transit Time Determination:** The transit time (t_t) is determined from the inflection point of the transient photocurrent when plotted on a log-log scale.
- **Mobility Calculation:** The hole mobility (μ_h) is calculated using the following equation:

$$\mu_h = d^2 / (V * t_{-t})$$

where 'd' is the film thickness and 'V' is the applied voltage.



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